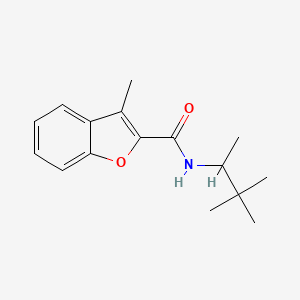![molecular formula C14H13NO4 B4179912 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide, also known as 2C-B-Fly, is a novel psychoactive substance that belongs to the phenethylamine class of drugs. It is structurally similar to the well-known hallucinogen 2C-B, but with the addition of a furan ring. This compound has gained popularity in the research community due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is known to be involved in the regulation of serotonin levels, which play a crucial role in mood and behavior. By modulating this receptor, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide may have therapeutic effects on various psychiatric disorders.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide has been shown to have a range of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which may contribute to its psychoactive properties. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tremors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide in lab experiments is its unique structure and pharmacological properties. It has been shown to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying this receptor's function. Additionally, its unique structure may allow for the development of more selective and effective drugs in the future.
However, one limitation of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide in lab experiments is its potential for abuse. It is a psychoactive substance that can cause hallucinations and altered states of consciousness, which may be attractive to recreational drug users. Therefore, it is important to use caution when handling and studying this compound.
Orientations Futures
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide. One area of interest is its potential as a treatment for psychiatric disorders. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is the development of more selective and effective drugs based on the structure of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide. Its unique properties may allow for the development of drugs with fewer side effects and greater therapeutic potential.
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide is a novel psychoactive substance with unique properties and potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure compound, making it an attractive tool for research purposes. While there are limitations to its use, further research on this compound may lead to the development of new and effective treatments for psychiatric disorders.
Applications De Recherche Scientifique
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide has been studied extensively in the scientific community for its potential therapeutic applications. It has been shown to have an affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide has been investigated as a potential treatment for these conditions.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(15-14(16)12-3-2-6-17-12)10-4-5-11-13(7-10)19-8-18-11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXXVCQXEFPLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)

![2-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4179877.png)
![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4179887.png)


![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)

![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)
